4-Fluoroephedrine, also known as 4-Fluoro-β-hydroxy-N-methylamphetamine, is a novel psychoactive substance classified as a substituted β-hydroxyamphetamine. It is structurally related to ephedrine and has garnered attention for its potential pharmacological effects and applications in scientific research. The compound is recognized for its role as a monoamine reuptake inhibitor and releasing agent, specifically targeting norepinephrine.
4-Fluoroephedrine is synthesized from ephedrine derivatives, particularly through the introduction of a fluorine atom at the para position of the aromatic ring. Its classification falls within the category of amphetamines and cathinones, which are known for their stimulant properties. The compound is often studied in the context of its psychoactive effects and potential therapeutic applications.
The synthesis of 4-Fluoroephedrine has been documented in various studies. A common method involves the following steps:
Technical details include the use of solvents such as dichloromethane and reagents like lithium aluminum hydride for reductions, along with various chromatographic methods for purification .
4-Fluoroephedrine can participate in several chemical reactions typical of amines and phenols:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications .
4-Fluoroephedrine primarily acts as a selective norepinephrine releasing agent. Its mechanism involves:
This dual action contributes to its stimulant effects, similar to other amphetamines but with distinct pharmacological profiles due to its structural modifications .
The physical properties of 4-Fluoroephedrine include:
Chemical properties include stability under standard conditions but may undergo degradation when exposed to strong acids or bases .
4-Fluoroephedrine has several scientific uses:
The ongoing research into 4-Fluoroephedrine aims to elucidate its full pharmacological potential and safety profile .
4-Fluoroephedrine (4-FEP; systematic name: (1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol) is a halogenated analog of ephedrine, distinguished by a fluorine atom at the para position of its phenyl ring. This structural modification significantly alters its electronic properties and metabolic stability compared to the parent compound. The molecule retains the β-hydroxyl group and methylamino substituent characteristic of ephedrine derivatives, resulting in two chiral centers that produce stereoisomers with distinct pharmacological profiles [1] [8].
Table 1: Structural and Physicochemical Comparison of 4-Fluoroephedrine and Related Compounds
Compound | Molecular Formula | Molar Mass (g/mol) | XLogP3 | Key Structural Features |
---|---|---|---|---|
4-Fluoroephedrine | C₁₀H₁₄FNO | 183.226 | 1.0 | para-fluorophenyl, β-hydroxy, N-methyl |
Ephedrine | C₁₀H₁₅NO | 165.236 | 0.9 | phenyl, β-hydroxy, N-methyl |
4-Fluoroamphetamine (4-FA) | C₉H₁₂FN | 153.200 | N/A | para-fluorophenyl, primary amine |
Cathinone | C₉H₁₁NO | 149.190 | N/A | β-ketophenyl, primary amine |
The fluorine atom in 4-fluoroephedrine increases lipophilicity (XLogP3 = 1.0) relative to ephedrine (XLogP3 = 0.9), potentially enhancing blood-brain barrier penetration [1] [6]. Functionally, 4-fluoroephedrine shares ephedrine's activity as a norepinephrine releasing agent but exhibits reduced interaction with dopamine and serotonin transporters. This selectivity profile distinguishes it from cathinone derivatives, which typically possess a β-keto group that enhances serotonin receptor affinity and monoamine reuptake inhibition potency [1] [4] [9]. Unlike cathinones, 4-fluoroephedrine lacks significant affinity for the human trace amine-associated receptor 1 (hTAAR1), a key modulator of monoaminergic systems [1] [4].
The synthesis of 4-fluoroephedrine was first documented in 1991 as part of an investigation into ephedrine analogs [1] [7]. Early synthetic routes involved reductive amination of 4-fluorophenylpropanone followed by stereoselective resolution to isolate the (1S,2R) isomer predominant in pharmaceutical applications. The compound remained a laboratory curiosity until its emergence as a novel psychoactive substance (NPS) in 2013, when it was identified in recreational drug markets [1] [9].
The resurgence of interest correlates with global control efforts targeting traditional stimulants like amphetamine and MDMA. 4-Fluoroephedrine's structural similarity to uncontrolled precursors allowed it to circumvent early legislative frameworks, exemplifying the "cat-and-mouse" dynamic characteristic of NPS proliferation. Analytical characterizations confirmed its presence in products marketed as "legal highs" in Europe, often adulterated with other fluorinated amphetamines [1] [4]. Its detection coincided with increased reports of 4-fluoromethcathinone (flephedrone) use, as 4-fluoroephedrine is a known metabolite of this cathinone derivative [1] [10].
Table 2: Timeline of Key Events in 4-Fluoroephedrine Development
Year | Event | Research Context |
---|---|---|
1991 | First chemical synthesis reported | Academic investigation of ephedrine analogs [1] |
2013 | Identification as novel psychoactive substance | Drug monitoring programs (EU Early Warning System) [1] |
2015 | Comprehensive pharmacological profiling | Receptor binding and transporter studies [1] [4] |
2020 | Detection in metabolic studies | Identification as 4-FMC metabolite [1] |
Within the substituted β-hydroxyamphetamine class, 4-fluoroephedrine occupies a distinct niche due to its selective action on norepinephrine systems. Unlike non-hydroxylated analogs like 4-fluoroamphetamine (4-FA), which exhibit balanced monoamine release (dopamine EC₅₀ = 200 nM; serotonin EC₅₀ = 730 nM), the β-hydroxyl group in 4-fluoroephedrine confers greater molecular rigidity and reduces CNS penetration [4] [6]. This structural feature also diminishes abuse liability relative to non-hydroxylated counterparts.
Pharmacologically, 4-fluoroephedrine functions primarily as a norepinephrine releasing agent with minimal effects on dopamine and serotonin transporters. This selectivity profile contrasts with:
The compound also serves as a synthetic precursor for 4-fluoromethamphetamine (4-FMA), highlighting its strategic importance in clandestine drug manufacturing [1]. Its metabolic stability is enhanced by the C-F bond, which resists hepatic cytochrome P450-mediated deactivation more effectively than chloro- or bromo-substituted analogs [4] [6]. This property potentially extends its half-life in biological systems compared to non-fluorinated β-hydroxyamphetamines.
Table 3: Monoamine Transporter Interaction Profiles of β-Hydroxyamphetamines
Compound | Norepinephrine Release (EC₅₀, nM) | Dopamine Release (EC₅₀, nM) | Serotonin Release (EC₅₀, nM) | Primary Mechanism |
---|---|---|---|---|
4-Fluoroephedrine | High activity | Low activity | Minimal activity | Selective NRA |
Ephedrine | 43.1–72.4 | 236 | >10,000 | NRA/DRA |
4-Fluoroamphetamine | 37 | 200 | 730 | SNDRA |
Cathinone | 12.4 | 18.5 | 2366 | DRA |
Abbreviations: NRA = Norepinephrine Releasing Agent; DRA = Dopamine Releasing Agent; SNDRA = Serotonin-Norepinephrine-Dopamine Releasing AgentData compiled from [1] [4] [8]
The emergence of 4-fluoroephedrine reflects ongoing innovation in designer drug chemistry, particularly fluorination strategies that modify pharmacokinetics while retaining biological activity. Its position within the β-hydroxyamphetamine class illustrates how subtle molecular modifications—para-fluorination combined with β-hydroxylation—produce distinct pharmacological profiles that challenge existing drug classification frameworks and detection methodologies [1] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8